

Hdac1/mao-B-IN-1: Application Notes and Protocols for Research

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Compound of Interest

Compound Name: Hdac1/mao-B-IN-1

Cat. No.: B15142239

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Abstract

Hdac1/mao-B-IN-1 is a potent and selective dual inhibitor of Histone Deacetylase 1 (HDAC1) and Monoamine Oxidase B (MAO-B).^{[1][2][3]} It exhibits potential for research in neurodegenerative diseases, particularly Alzheimer's disease, due to its ability to cross the blood-brain barrier.^{[1][2][4]} This document provides detailed application notes, including chemical properties, solubility data, and protocols for the preparation and use of **Hdac1/mao-B-IN-1** in a research setting.

Chemical and Physical Properties

Hdac1/mao-B-IN-1 is a hybrid molecule combining pharmacophores of hydroxamic acid/o-aminobenzamide and propargylamine.^[4] This design allows it to target both HDAC1 and MAO-B.

Property	Value	Reference
Molecular Formula	C18H17ClN2O	[1]
Molecular Weight	328.79 g/mol	[1]
IC50 (HDAC1)	21.4 nM	[1][2][4]
IC50 (MAO-B)	99.0 nM	[1][2][4]
IC50 (MAO-A)	9923.0 nM	[1][2][4]
Selectivity Index (MAO-B vs MAO-A)	100.2	[4]

Solubility and Storage

Proper storage and handling are critical to maintain the stability and activity of **Hdac1/mao-B-IN-1**.

Form	Storage Temperature	Stability
Powder	-20°C	3 years
In Solvent (DMSO)	-80°C	1 year

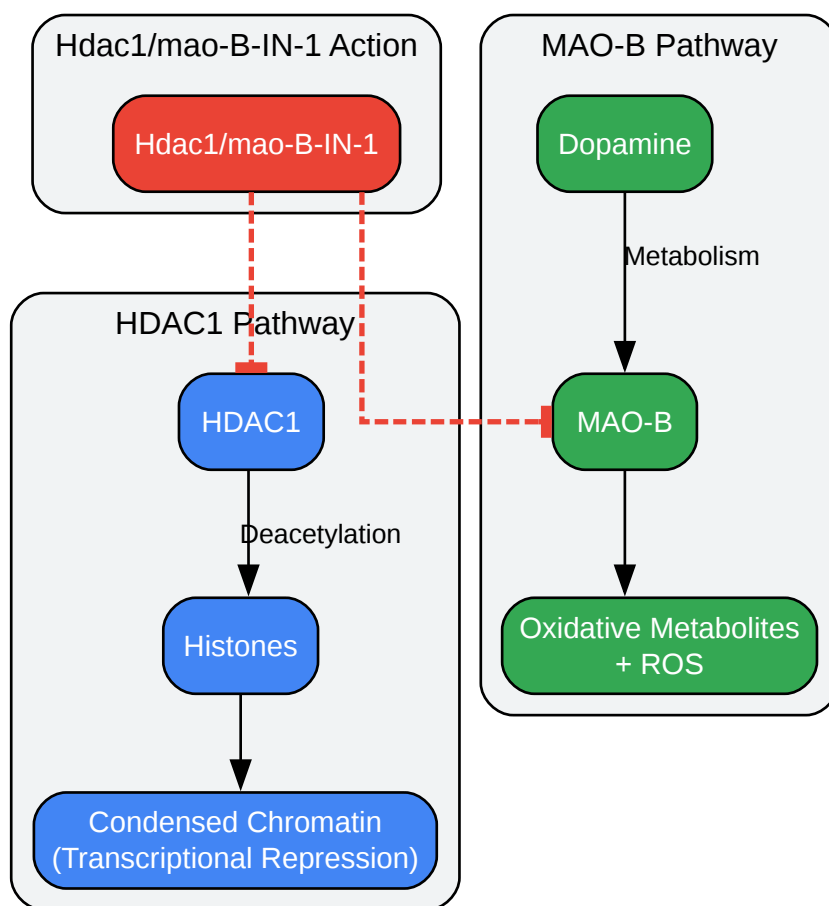
Solubility in DMSO: The solubility of **Hdac1/mao-B-IN-1** in DMSO is a key factor for preparing stock solutions. While specific quantitative values are not provided in the search results, vendor information suggests preparing stock solutions at concentrations lower than the maximum solubility. For cellular experiments, it is common practice to prepare a stock solution at a concentration at least 1000 times higher than the final working concentration.[1] If the compound does not dissolve readily, gentle warming to 45°C or sonication can be used to aid dissolution.[1]

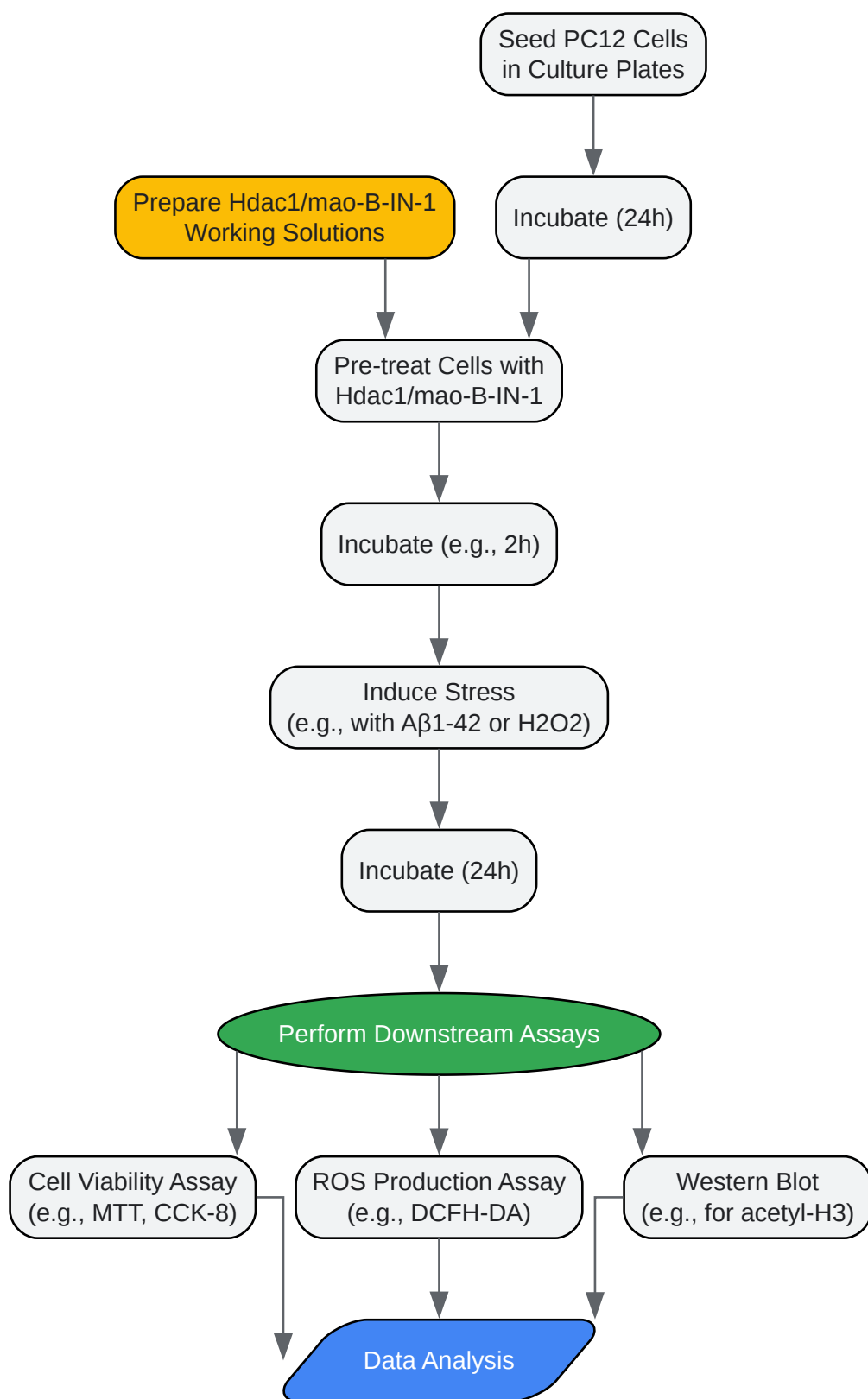
Biological Activity and Signaling Pathways

Hdac1/mao-B-IN-1 derives its function from the dual inhibition of two key enzymes:

- HDAC1: A class I histone deacetylase, HDAC1 removes acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression.[5][6] Inhibition of HDAC1 can lead to hyperacetylation of histones, altering gene expression.[7] HDAC1 is involved in numerous cellular processes, including cell cycle regulation and DNA damage response.[8]
- MAO-B: Located on the outer mitochondrial membrane, MAO-B catalyzes the oxidative deamination of monoamines, including dopamine.[9][10] Its inhibition can increase dopamine levels and may offer neuroprotective effects by reducing the production of harmful byproducts from dopamine breakdown.[11]

The dual inhibition by **Hdac1/mao-B-IN-1** has shown neuroprotective effects and a reduction in reactive oxygen species (ROS) in PC12 cells.[1][2][4]





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